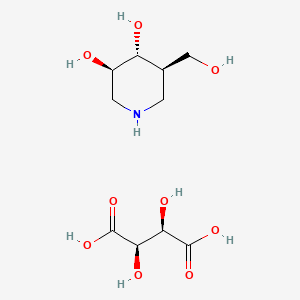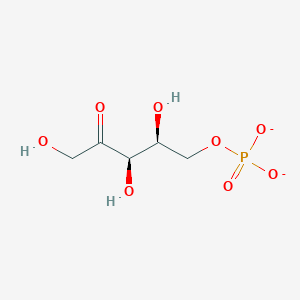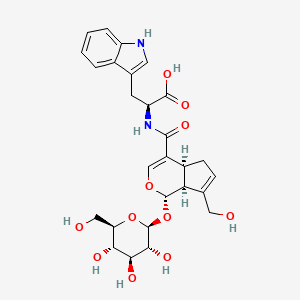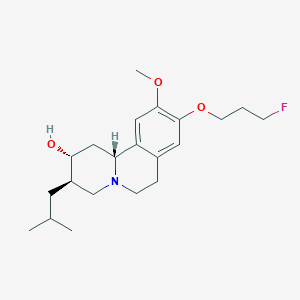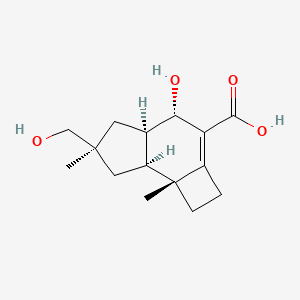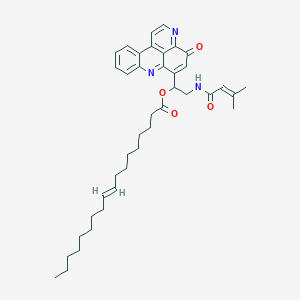
cystodytin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystodytin H is an alkaloid ester obtained by formal condensation of cystodytin D with elaidic acid. It is isolated from the Okinawan marine tunicate Cystodytes dellechiajei and exhibits cytotoxicity against human epidermoid carcinoma KB cells. It has a role as a metabolite and an antineoplastic agent. It is an enamide, an enone, an organic heterotetracyclic compound, an alkaloid ester and a secondary carboxamide. It derives from a 3-methylbut-2-enoic acid, an elaidic acid and a cystodytin D.
Scientific Research Applications
Synthesis and Structural Insights
Cystodytin H, part of the marine alkaloids cystodytins A-K, has been a subject of interest due to its structural complexity and potential biological activities. Jiang, Chen, and Wang (2022) successfully achieved the total synthesis of cystodytins A-K, highlighting the oxidative amination-cyclization process to build the tetracyclic pyridoacridinone ring, crucial in its structure. The study also provided insights into the absolute configuration of the stereogenic centers in cystodytins D-I and K and revised the stereochemistry of the olefin unit in the side chain of cystodytins H and I Jiang, Chen, & Wang, 2022.
Chemical Composition and Bioactivity
Diop, Sow, Fofana, Mbow, and Samb (2022) conducted a chemical investigation on the tunicate Cystodytes sp. which led to the isolation of cystodytin L among other pyridoacridine alkaloids. Their research not only established the chemical structures of these compounds through extensive spectroscopic methods but also determined the absolute configuration of certain compounds, shedding light on the complex chemical nature of these substances Diop, Sow, Fofana, Mbow, & Samb, 2022.
Bioactive Alkaloids and Potential Applications
In a study of the New Zealand ascidian Lissoclinum notti, Appleton, Pearce, Lambert, Babcock, and Copp (2002) discovered novel pyridoacridine alkaloids including cystodytin K, alongside others such as isodiplamine and lissoclinidine. These alkaloids were characterized using standard spectroscopic techniques and were assessed for biological activities such as antitumor and antibiotic properties, indicating the potential pharmacological applications of cystodytin H and its related compounds Appleton, Pearce, Lambert, Babcock, & Copp, 2002.
Antitumor Evaluation and DNA Binding
Fong and Copp (2013) focused on the synthesis of analogues of cystodytin and evaluated their DNA binding affinity and antiproliferative activity against various human tumor cell lines. This study provided crucial insights into the biological activity of cystodytin analogues, revealing their potential in cancer therapy due to their significant DNA binding properties and antiproliferative effects Fong & Copp, 2013.
properties
Molecular Formula |
C40H51N3O4 |
|---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
[2-(3-methylbut-2-enoylamino)-1-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C40H51N3O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-37(46)47-35(28-42-36(45)26-29(2)3)32-27-34(44)40-38-31(24-25-41-40)30-21-19-20-22-33(30)43-39(32)38/h11-12,19-22,24-27,35H,4-10,13-18,23,28H2,1-3H3,(H,42,45)/b12-11+ |
InChI Key |
VIBRCGDWEDQVOU-VAWYXSNFSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC(CNC(=O)C=C(C)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CNC(=O)C=C(C)C)C1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




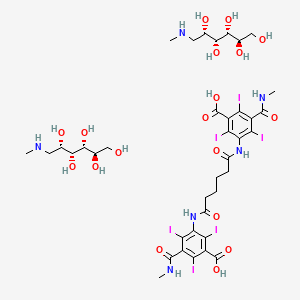

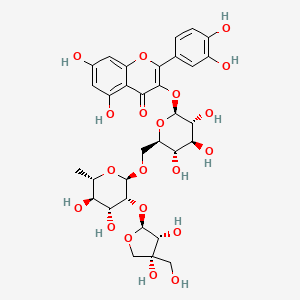


![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
